molecular formula C14H26O2 B110289 (E)-9-Dodecenyl acetate CAS No. 35148-19-7

(E)-9-Dodecenyl acetate

Cat. No. B110289
CAS RN: 35148-19-7
M. Wt: 226.35 g/mol
InChI Key: MFFQOUCMBNXSBK-SNAWJCMRSA-N
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Description

Acetate is a chemical compound derived from acetic acid. It is formed when acetic acid loses a hydrogen atom. This formation creates a negative charge. Its formula is represented as CH3COO– or C2H3O2–, indicating its ionic nature . The compound can exist in the form of a salt or ester .


Synthesis Analysis

Acetate production is considered to result from an imbalance between E. coli’s capacities to produce and assimilate acetyl-CoA, the main precursor of acetate . Acetate production is recognized as one of the major drawbacks limiting E. coli’s productivity in biotechnological processes .


Molecular Structure Analysis

Acetate has one methyl group (-CH3) in its structure, which is bonded with a carbonyl carbon. The carbonyl group is connected to another oxygen with a negative charge along with the methyl group .


Chemical Reactions Analysis

Acetate is involved directly or indirectly on the regulation of functional processes, such as motility, formation of biofilms, and responses to stress . Acetate is one of the major by-products of anaerobic (fermenting) metabolism, and it is also produced under fully aerobic conditions .


Physical And Chemical Properties Analysis

Acetate is typically a white, crystalline solid. It is soluble in water and has a distinctively sour taste . The physical properties of acetate include a high melting point and boiling points that vary .

Scientific Research Applications

  • Bacterial Metabolism Studies : Compounds similar to (E)-9-Dodecenyl acetate are used in studies involving bacterial metabolism. For example, research on Escherichia coli has utilized acetate to understand metabolic pathways. The analysis of acetate fluxes in E. coli helps in deciphering the thermodynamic control of specific pathways, which can be crucial for understanding bacterial physiology and metabolic engineering​​.

  • Skin Health Research : Esters of vitamin E, which share some chemical similarities with (E)-9-Dodecenyl acetate, are often used in skin health research. Vitamin E acetate, for instance, is used in studies focusing on skin aging, melanoma progression, and melanogenesis. Its antioxidant properties, which are activated upon hydrolysis to the active form in the skin, make it a subject of interest in dermatological research​​​​​​.

  • Material Science and Nanotechnology : In the field of material science, compounds like cellulose acetate are used to create nanofibrous membranes. These membranes have applications in areas such as antibacterial activity and the degradation of pollutants. Research in this area explores the morphological features and functional properties of these materials, which can be relevant to environmental science and nanotechnology​​.

  • Regulatory Studies in Microorganisms : Acetate is also significant in studies that focus on the control and regulation of metabolic processes in microorganisms like Escherichia coli. Understanding how acetate affects the metabolism of these organisms can lead to insights into microbial physiology and biotechnology applications​​.

Safety And Hazards

Acetate is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered about acetate. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

[(E)-dodec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQOUCMBNXSBK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035291
Record name (E)-9-Dodecenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-9-Dodecenyl acetate

CAS RN

35148-19-7, 16974-34-8
Record name (E)-9-Dodecenyl acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Dodecenyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecenyl acetate, (9E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecen-1-ol, 1-acetate, (9E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-9-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-dodec-9-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-Dodecen-1-ol, acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DODECENYL ACETATE, (9E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
RM Trimble, AM El-Sayed - The Canadian Entomologist, 2006 - cambridge.org
The effect of certain monounsaturated dodecene and tetradecene acetates and alcohols on electroantennogram (EAG) response and pheromone-mediated trap catch was examined in …
Number of citations: 3 www.cambridge.org
LL Sower, GE Daterman, C Sartwell… - Environmental …, 1979 - academic.oup.com
… Pellets baited with a 50:50 mixture of Z-9-dodecenyl acetate and E-9-dodecenyl acetate were tested in combination with pellets baited with each of the following compounds: Z-7, Z-8, E-…
Number of citations: 33 academic.oup.com
DW Reed, MD Chisholm - Journal of chemical ecology, 1985 - Springer
Field survey of the geometrical isomers of 7,9-dodecadienyl alcohol, acetate, and aldehyde has resulted in attractants and inhibitors for three species of tortricid moths.Epinotia …
Number of citations: 7 link.springer.com
CG Niwa, LL Sower - Environmental entomology, 1992 - academic.oup.com
… E-9-dodecenyl acetate was the most abundant pheromone component in gland washes, with 0.5--1.5 ng per female equivalent. Z-9-dodecenyl acetate, and E and Z-9-dodecenol were …
Number of citations: 4 academic.oup.com
TG Gray, KN Slessor, RF Shepherd… - The Canadian …, 1984 - cambridge.org
… contain E-9-dodecenyl acetate, E-9-… E-9-dodecenyl acetate and E-9-dodecenol had no effect. The lure that we recommend for trapping male pine shoot moth is E-9-dodecenyl acetate …
Number of citations: 62 www.cambridge.org
PM Guerin, HR Buser, M Tóth, E Höbaus… - Entomologia …, 1986 - Wiley Online Library
… Female sex pheromone gland extracts of Sparganothis piller&na contain E-9-dodecenyl acetate, E-11-tetradecenyl acetate, Z-11-tetradecenyl acetate and saturated acetates of 12 to 24 …
Number of citations: 18 onlinelibrary.wiley.com
H Arn, S Rauscher, HR Buser, PM Guerin - Journal of chemical ecology, 1986 - Springer
… These are E-9-dodecenyl acetate (E9-12 :Ac), Z-9-dodecen-l-ol (Z9-12 : OH), saturated acetates of 12, 16, 18, and 20 carbons, and traces of a doubly unsaturated acetate, tentatively …
Number of citations: 43 link.springer.com
S Wakamura, N Arakaki, S Yoshimatsu - Applied entomology and zoology, 2021 - Springer
Spodoptera frugiperda (JE Smith) (Lepidoptera: Noctuidae) is native to the Americas and has recently invaded Okinawa, Japan via Africa, South Asia and China. Gas chromatography/…
Number of citations: 10 link.springer.com
MD Chisholm, DW Reed - Journal of chemical ecology, 1985 - Springer
Four lepidoptera were lured to field traps containing various combinations of 9,11-dodecadienes with alcohol, acetate, or aldehyde functional groups. All species required two chemical …
Number of citations: 9 link.springer.com
A El-Sayed, J Gödde, P Witzgall, H Arn - Journal of Chemical Ecology, 1999 - Springer
The behavioral responses of Lobesia botrana males to calling females, pheromone gland extracts, and synthetic sex pheromones were recorded in a wind tunnel. Gland extracts and …
Number of citations: 76 link.springer.com

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